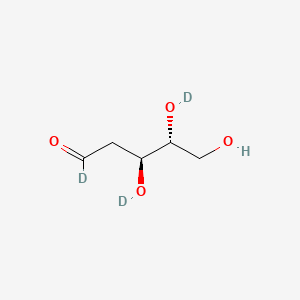
Thyminose-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyminose-d3, also known as deoxyribose-d3, is a deuterium-labeled version of thyminose. Thyminose is an endogenous metabolite, meaning it is naturally occurring within organisms. The deuterium labeling is used primarily for research purposes, particularly in the study of metabolic pathways and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
Thyminose-d3 is synthesized by incorporating stable heavy isotopes of hydrogen, such as deuterium, into the thyminose molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions that introduce deuterium into the molecular structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carefully controlled to ensure the purity and consistency of the final product. The production is carried out under specific conditions to maintain the stability of the deuterium-labeled compound .
化学反応の分析
Types of Reactions
Thyminose-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation of this compound may result in the formation of deuterated carboxylic acids, while reduction may yield deuterated alcohols .
科学的研究の応用
Thyminose-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and metabolic pathways.
Biology: Helps in understanding the role of deuterium in biological systems.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Employed in the production of deuterated compounds for various industrial applications
作用機序
The mechanism of action of thyminose-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound can be detected using various analytical techniques, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism .
類似化合物との比較
Similar Compounds
Deoxyribose: The non-deuterated form of thyminose.
Ribose: A similar sugar molecule with an additional hydroxyl group.
Deuterated Glucose: Another deuterium-labeled sugar used in metabolic studies.
Uniqueness of Thyminose-d3
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis of metabolic pathways compared to non-deuterated compounds. This makes this compound a valuable tool in various fields of scientific research .
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
137.15 g/mol |
IUPAC名 |
(3S,4R)-1-deuterio-3,4-dideuteriooxy-5-hydroxypentan-1-one |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2D,8D,9D |
InChIキー |
ASJSAQIRZKANQN-PLMKOPLHSA-N |
異性体SMILES |
[2H]C(=O)C[C@@H]([C@@H](CO)O[2H])O[2H] |
正規SMILES |
C(C=O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
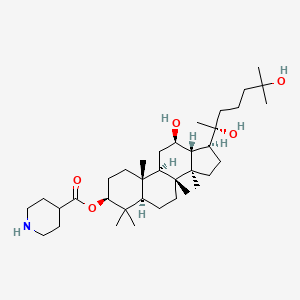
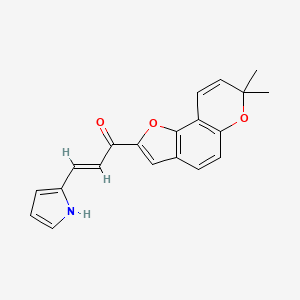
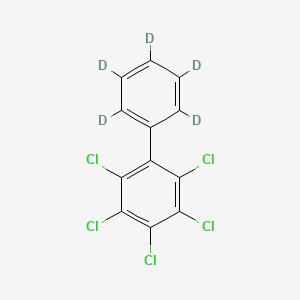
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
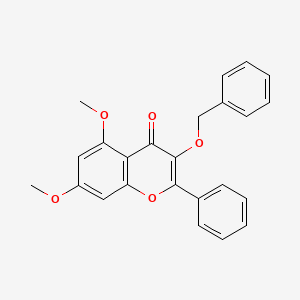
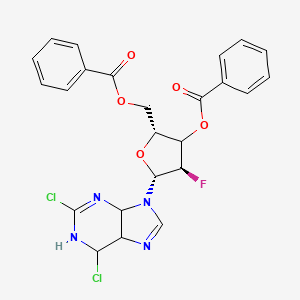

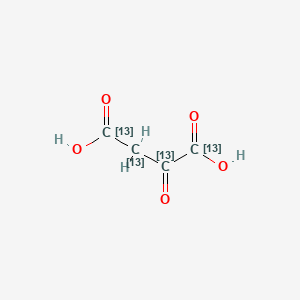

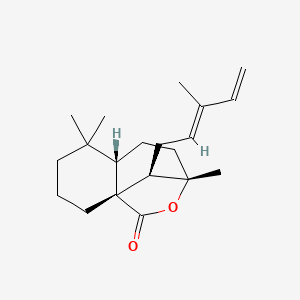


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
